7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes a chromenone core fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the reaction of a chromenone derivative with an appropriate allylating agent. One common method involves the use of potassium carbonate as a base and acetone as a solvent, with the reaction carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it likely involves interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-methyl-9-[(3-methyl-2-butenyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-methyl-9-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
What sets 7-methyl-9-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in closely related compounds.
Properties
IUPAC Name |
7-methyl-9-(2-methylprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-10(2)9-19-14-7-11(3)8-15-16(14)12-5-4-6-13(12)17(18)20-15/h7-8H,1,4-6,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYMPXKNWDFRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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